molecular formula C14H15N3O4 B11076874 ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate

ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate

Cat. No.: B11076874
M. Wt: 289.29 g/mol
InChI Key: HEPGIRTXZLMETG-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms The compound also features a carbamoyl group attached to a methoxyphenyl ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate or by using a carbamoyl chloride in the presence of a base.

    Attachment of the Methoxyphenyl Ring: The methoxyphenyl ring can be attached via a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-[(3-chlorophenyl)carbamoyl]-1H-imidazole-5-carboxylate: Similar structure but with a chlorophenyl ring instead of a methoxyphenyl ring.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-3-21-14(19)12-11(15-8-16-12)13(18)17-9-5-4-6-10(7-9)20-2/h4-8H,3H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

HEPGIRTXZLMETG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC(=CC=C2)OC

solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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